2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
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Overview
Description
2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROPAN-2-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2-METHOXY-5-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROPAN-2-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2-METHOXY-5-METHYLPHENYL)ACETAMIDE involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The subsequent steps involve the introduction of the diethylamino group, the isopropyl group, and the methoxy-methylphenyl group under specific reaction conditions. Industrial production methods may involve optimizing these steps for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, using reagents like alkyl halides.
Scientific Research Applications
2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROPAN-2-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2-METHOXY-5-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The diethylamino group and the methoxy-methylphenyl group contribute to the compound’s binding affinity and specificity. These interactions can lead to the inhibition of bacterial growth, reduction of inflammation, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives, such as:
2,4-Disubstituted thiazoles: Known for their broad spectrum of biological activities.
Thiazolo[4,5-b]pyridines: These compounds exhibit high antioxidant, antimicrobial, and antitumor activities.
Indole derivatives: While structurally different, indole derivatives share some biological activities with thiazole derivatives.
The uniqueness of 2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROPAN-2-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2-METHOXY-5-METHYLPHENYL)ACETAMIDE lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H29N5O3S2 |
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Molecular Weight |
475.6 g/mol |
IUPAC Name |
2-[[2-(diethylamino)-7-oxo-6-propan-2-yl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C22H29N5O3S2/c1-7-26(8-2)21-24-19-18(32-21)20(29)27(13(3)4)22(25-19)31-12-17(28)23-15-11-14(5)9-10-16(15)30-6/h9-11,13H,7-8,12H2,1-6H3,(H,23,28) |
InChI Key |
DILAEKPHRIMIJD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)C)OC)C(C)C |
Origin of Product |
United States |
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